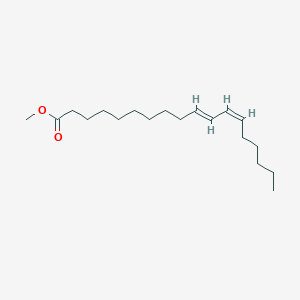

(10E,12Z)-Octadecadienoic acid methyl ester

Description

Properties

IUPAC Name |

methyl (10E,12Z)-octadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXSXYSNZMSDFK-UQGDGPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021873 |

Source

|

| Record name | (10E,12Z)-Methyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21870-97-3 |

Source

|

| Record name | (10E,12Z)-Octadecadienoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linoleate, (10E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-Methyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Octadecadienoic acid, methyl ester, (10E,12Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLEATE, (10E,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64XK94MSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Thermodynamic Stability and Isomerization Dynamics of (10E,12Z)-Octadecadienoic Acid Methyl Ester

Executive Summary

For researchers and drug development professionals working with lipid-based delivery systems or nutritional formulations, understanding the physical chemistry of conjugated linoleic acid (CLA) methyl esters is paramount. The (10E,12Z)-octadecadienoic acid methyl ester—commonly known as the 10-trans, 12-cis-CLA methyl ester—exists in a state of kinetic trapping. While its conjugated diene system provides a baseline energy advantage over isolated dienes, the geometric configuration of the molecule makes it thermodynamically vulnerable to both thermal isomerization and rapid autoxidation. This whitepaper dissects the thermodynamic principles governing this molecule and provides self-validating analytical protocols for tracking its stability.

Molecular Architecture & The Thermodynamic Baseline

The defining structural feature of (10E,12Z)-octadecadienoic acid methyl ester is its conjugated

However, within the landscape of CLA geometric isomers, the (10E,12Z) configuration is not the global energy minimum. The cis (Z) double bond at the C12 position introduces significant steric hindrance between the terminal alkyl chain and the rigid conjugated system. This steric clash forces a slight deviation from ideal molecular planarity, reducing the optimal overlap of the

Isomerization Dynamics: The Drive Toward the (E,E) Sink

When subjected to thermal stress (typically exceeding 140°C) or catalytic environments (such as alkaline conditions or transition metal catalysts), the activation energy barrier for

The Causality of Isomerization: The driving force behind this transformation is the thermodynamic imperative to minimize steric strain while maximizing resonance energy. During thermal processing, the C=C bond temporarily acquires single-bond character (often via a radical or polarized transition state), allowing free rotation. Because the (E,E) configuration is thermodynamically favored, the equilibrium shifts irreversibly toward the (10E,12E) isomer. Furthermore, positional isomerization can occur, migrating the conjugated system along the acyl chain to form species like (9E,11E)-CLA methyl ester, which share this high thermodynamic stability[3].

Thermodynamic isomerization pathway of (10E,12Z)-CLA methyl ester to (E,E) forms.

Oxidative Stability and Hydroperoxide Thermodynamics

A fascinating paradox in lipid chemistry is that while conjugated dienes are thermodynamically more stable than isolated dienes in their ground state, they are kinetically more susceptible to autoxidation[4].

Unlike standard linoleic acid, (10E,12Z)-CLA methyl ester lacks highly reactive bis-allylic hydrogens. Therefore, its oxidation does not primarily proceed via classical bis-allylic hydrogen abstraction. Instead, oxidation is initiated by the direct addition of molecular oxygen to the conjugated

Once the initial peroxyl radical is formed, the system undergoes rapid rearrangement. Because O-O bond cleavage is thermodynamically favored, the intermediate radicals shift toward the most stable configurations. The resulting hydroperoxyl (E,E)-conjugated dienic compounds exhibit significantly greater thermodynamic stability than their (Z,E) counterparts and accumulate as the primary stable oxidation products before eventually degrading into secondary volatiles via

Autoxidation mechanism and thermodynamic stabilization of (E,E)-hydroperoxides.

Quantitative Thermodynamic & Kinetic Data

The table below summarizes the relative thermodynamic parameters of the (10E,12Z) isomer compared to its global minimum and non-conjugated precursor.

| Property / Parameter | (10E,12Z)-CLA Methyl Ester | (10E,12E)-CLA Methyl Ester | Linoleic Acid Methyl Ester (9Z,12Z) |

| Thermodynamic Stability | Intermediate (Kinetically Trapped) | Highest (Thermodynamic Sink) | Lowest (Isolated Diene) |

| Relative Ground State Enthalpy | Higher than (E,E) due to Z-bond steric strain | Lowest (Reference point = 0) | Highest (Lacks resonance energy) |

| Susceptibility to Autoxidation | High (Rapid | High | Moderate (H-abstraction limited) |

| Primary Oxidation Products | (Z,E) and (E,E) Hydroperoxides | (E,E) Hydroperoxides | Conjugated Diene Hydroperoxides |

| Ag-HPLC Retention Behavior | Stronger (Retained longer) | Weaker (Elutes earlier) | Strongest (Retained longest) |

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of (10E,12Z)-CLA methyl ester, researchers must employ self-validating analytical workflows. Standard GC-FID is insufficient due to the co-elution of geometric isomers. The following protocols integrate orthogonal validation to ensure data integrity.

Protocol 1: Thermal Isomerization Kinetics via Ag-HPLC

Purpose: To quantify the conversion rate of the kinetic (10E,12Z) isomer to the thermodynamic (10E,12E) sink.

Causality & Validation: Silver-ion HPLC (Ag-HPLC) exploits the differential

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of high-purity (10E,12Z)-CLA methyl ester in 1 mL of anhydrous hexane. Seal the solution in glass ampoules under a strict nitrogen atmosphere to isolate thermal effects from oxidative degradation.

-

Thermal Stress: Incubate the ampoules in a precision heating block at 140°C, 160°C, and 180°C. Pull aliquots at predefined intervals (e.g., 0, 30, 60, 120 minutes)[2].

-

Quenching: Immediately submerge the pulled ampoules in an ice-water bath to instantly halt the isomerization reaction.

-

Ag-HPLC Analysis: Inject 10 µL onto a ChromSpher 5 Lipids column (or equivalent

-loaded column). Utilize an isocratic mobile phase of 0.1% acetonitrile in hexane. -

Self-Validation (Mass Balance): Calculate the total area under the curve (AUC) for all CLA peaks. The sum of the areas of the remaining (10E,12Z) and newly formed (E,E) peaks must equal the initial (10E,12Z) peak area ±2%. A significant loss of total mass indicates polymerization, which invalidates the pure thermodynamic kinetic calculation.

Protocol 2: Autoxidation Kinetics and Hydroperoxide Trapping

Purpose: To map the thermodynamic stabilization of (E,E)-hydroperoxides during autoxidation. Causality & Validation: Hydroperoxides are highly thermally labile. Injecting them directly into a GC-MS causes immediate thermal degradation in the inlet, leading to artifactual aldehyde peaks. By chemically reducing the hydroperoxides to stable hydroxides prior to derivatization, the true thermodynamic distribution of the primary oxidation products is preserved and accurately measured[5].

Step-by-Step Methodology:

-

Accelerated Oxidation: Place 1 g of (10E,12Z)-CLA methyl ester in a standardized Petri dish to ensure consistent surface-area-to-volume ratio. Incubate in a Schaal oven at 50°C in the dark[4].

-

Sampling: Extract 50 mg aliquots every 24 hours.

-

Chemical Reduction (Crucial Step): Dissolve the aliquot in 2 mL of methanol. Add an excess of sodium borohydride (

) or stannous chloride ( -

Derivatization: Convert the resulting hydroxyl groups to trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS to increase volatility for gas chromatography.

-

GC-MS Analysis: Analyze the TMS derivatives. The mass fragmentation patterns will definitively locate the original position of the oxygen addition, confirming the thermodynamic shift from (Z,E) to the highly stable (E,E) configuration.

References

-

[5] Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. MDPI.

-

[2] Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid. Journal of Biochemical Technology.

-

[4] Oxidative Stability of Conjugated Linoleic Acid Isomers. ResearchGate / Journal of Agricultural and Food Chemistry.

-

[1] Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. ACS Publications / Chemical Reviews.

-

[3] Elucidation of Structural Isomers from the Homogeneous Rhodium-Catalyzed Isomerization of Vegetable Oils. ACS Publications / Journal of Agricultural and Food Chemistry.

Sources

Synthesis Pathways for (10E,12Z)-Octadecadienoic Acid Methyl Ester from Linoleic Acid

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

(10E,12Z)-Octadecadienoic acid, a significant isomer of conjugated linoleic acid (CLA), and its methyl ester derivative have garnered substantial interest within the scientific community for their distinct biological activities, including the regulation of lipid metabolism and body mass, as well as potential anti-cancer properties.[1][2][3] The precise synthesis of the (10E,12Z) isomer from the readily available precursor, linoleic acid, presents a significant chemical challenge due to the requirement for specific positional and geometric isomerization of double bonds. Industrial production often relies on non-specific chemical methods that yield a complex mixture of various CLA isomers, necessitating elaborate purification processes.[4][5] This guide provides a comprehensive overview of the primary chemical and enzymatic pathways for the synthesis of (10E,12Z)-Octadecadienoic acid methyl ester, with a focus on the underlying mechanisms, experimental protocols, and analytical validation. We will explore both the scalable but non-selective alkaline isomerization and the highly specific but more complex enzymatic conversion using linoleic acid isomerase.

Introduction: The Significance of the (10E,12Z)-CLA Isomer

Linoleic acid is a common polyunsaturated omega-6 fatty acid characterized by two cis double bonds at the 9th and 12th carbon positions (cis-9, cis-12). Conjugated linoleic acids (CLAs) are a family of positional and geometric isomers of linoleic acid in which the double bonds are conjugated (separated by a single bond).[6] Among the 28 possible isomers, two have demonstrated pronounced biological effects: (9Z,11E)-CLA and (10E,12Z)-CLA.[7][8]

The target molecule of this guide, (10E,12Z)-Octadecadienoic acid methyl ester, is the methyl ester of the (10E,12Z)-CLA isomer.[2][9][10] This specific stereoisomer has been linked to the reduction of body fat by altering adipocyte metabolism.[3][11] The core chemical transformation required is the isomerization of the non-conjugated double bonds of linoleic acid (at positions 9 and 12) into a conjugated system at positions 10 and 12, with a specific trans (E) and cis (Z) geometry. Achieving this transformation with high stereoselectivity is the primary objective of the synthetic pathways discussed herein.

Chemical Synthesis: Alkaline Isomerization

The most established industrial method for producing CLAs is through the alkaline isomerization of linoleic acid or its esters.[4] This process is effective for large-scale production but lacks specificity, typically yielding a near-equal mixture of the (9Z,11E) and (10E,12Z) isomers, along with other cis-trans and trans-trans isomers.[4][12]

Mechanism of Action

Alkaline isomerization proceeds via a base-catalyzed proton abstraction from the C-11 methylene group, which is activated by the adjacent double bonds. This generates a resonance-stabilized pentadienyl anion. Subsequent reprotonation can occur at either C-9 or C-13, leading to the formation of a conjugated diene system. The reaction conditions, particularly temperature, influence the thermodynamic equilibrium and thus the final ratio of isomers.

Experimental Protocol: Alkaline Isomerization

The following is a representative protocol for the isomerization of linoleic acid.

Materials:

-

Linoleic Acid (high purity)

-

Potassium Hydroxide (KOH)

-

Propylene Glycol (solvent)

-

Hydrochloric Acid (HCl) for neutralization

-

Hexane for extraction

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of KOH in propylene glycol is prepared in a reaction vessel equipped with a condenser and nitrogen inlet.

-

Linoleic acid is added to the alkali solution.

-

The mixture is heated to a specified temperature (e.g., 140-180°C) under a nitrogen atmosphere and stirred vigorously for a set duration (e.g., 30 minutes to 2 hours).[4]

-

The reaction is cooled to room temperature and acidified with HCl to protonate the fatty acid salts.

-

The resulting CLA mixture is extracted with hexane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting free fatty acid mixture is then esterified to methyl esters using a standard method, such as refluxing with 0.5 M sodium methoxide in anhydrous methanol for 10 minutes, followed by neutralization and extraction.[13]

Data Presentation: Influence of Reaction Conditions

The choice of alkali, solvent, and temperature significantly impacts the reaction efficiency and isomer distribution.

| Parameter | Condition | Typical Outcome | Reference |

| Temperature | 80-110°C | Low conversion rate | [4] |

| 140°C | Optimal conversion to c9,t11 and t10,c12 isomers | [4] | |

| >160°C | Increased formation of undesirable trans-trans isomers | [4] | |

| Solvent | Propylene Glycol | High yield of c9,t11 and t10,c12 isomers | [4] |

| Ethanol/Water | Near-zero production of CLA | [4] | |

| Alkali | KOH, NaOH | Effective for isomerization | [4][14] |

| Duration | 30 min at 140°C | Near-maximum production of target isomers | [4] |

Workflow for Chemical Synthesis and Purification

Caption: Enzymatic conversion of linoleic acid by PAI.

Experimental Protocol: Enzymatic Synthesis & Esterification

This process can be carried out using either whole bacterial cells or the purified enzyme. The output is the free fatty acid, which must subsequently be esterified.

Part A: Bioconversion using Whole Cells

-

Cultivation: A culture of Propionibacterium acnes or a recombinant E. coli strain expressing the PAI gene is grown in a suitable fermentation medium. [15]2. Induction (for recombinant strains): If using a recombinant host, expression of the isomerase gene is induced.

-

Substrate Addition: Linoleic acid is added to the cell culture.

-

Incubation: The culture is incubated under optimized conditions (temperature, pH, time) to allow for the bioconversion to take place.

-

Extraction: After the reaction, the cells are separated, and the (10E,12Z)-octadecadienoic acid is extracted from the supernatant using an organic solvent.

Part B: Esterification

-

The extracted (10E,12Z)-octadecadienoic acid is dissolved in anhydrous methanol.

-

A catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride-methanol complex, is added.

-

The mixture is refluxed for 1-2 hours.

-

After cooling, the solution is neutralized, and the methyl ester is extracted with hexane.

-

The solvent is evaporated to yield the final product, (10E,12Z)-Octadecadienoic acid methyl ester.

| Approach | Advantages | Disadvantages | Reference |

| Whole-Cell Biocatalysis | No enzyme purification needed; cofactor regeneration is handled by the cell. | Lower volumetric productivity; potential for side reactions from other cellular enzymes. | [5] |

| Purified Enzyme | High purity of reaction; precise control over reaction conditions. | Costly and complex enzyme purification; potential for enzyme instability; recombinant expression can lead to inactive inclusion bodies. | [15] |

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous analysis is essential to confirm the identity, purity, and isomeric composition of the final product.

Purification of Isomers

When chemical synthesis is employed, separation of the desired (10E,12Z) isomer from the product mixture is critical.

-

Low-Temperature Crystallization: This technique exploits the different melting points of the various CLA isomers. By dissolving the mixture in a solvent like acetone and cooling it to low temperatures, specific isomers can be selectively precipitated. [3][12]* Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique where the stationary phase is impregnated with silver ions, which interact differently with cis and trans double bonds, allowing for excellent separation of geometric isomers.

Analytical Methods

-

Gas Chromatography (GC): GC with a polar capillary column is the standard method for separating and quantifying fatty acid methyl esters. It can resolve the different CLA isomers, including the target (10E,12Z) methyl ester. [13][16][17]* Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive structural confirmation by providing the molecular weight and a characteristic fragmentation pattern of the methyl ester. [15]* UV-Vis Spectroscopy: The conjugated diene system in CLAs results in a strong UV absorbance at approximately 233 nm, which can be used for rapid quantification. [18]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for unambiguously determining the exact positions and the E/Z geometry of the double bonds.

Conclusion and Future Outlook

The synthesis of (10E,12Z)-Octadecadienoic acid methyl ester from linoleic acid can be approached via two distinct strategies, each with its own merits and drawbacks.

-

Chemical synthesis via alkaline isomerization is a robust, scalable method suitable for industrial production, but its lack of stereoselectivity necessitates extensive downstream purification to isolate the desired isomer.

-

Enzymatic synthesis using linoleic acid isomerase from P. acnes offers exceptional selectivity, yielding almost exclusively the (10E,12Z) isomer. This makes it the preferred method for research and pharmaceutical applications where high purity is paramount.

Future research will likely focus on improving the efficiency and robustness of enzymatic systems through protein engineering and optimizing fermentation processes to increase yields. [19][20]Concurrently, the development of novel, highly selective heterogeneous catalysts could bridge the gap between the scalability of chemical methods and the specificity of biocatalysis.

References

-

Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid - Journal of Biochemical Technology. Available at: [Link]

-

Proteomics and Metabolomics Analysis Reveal the Regulation Mechanism of Linoleate Isomerase Activity and Function in Propionibacterium acnes | ACS Omega - ACS Publications. Available at: [Link]

-

Structure and mechanism of the Propionibacterium acnes polyunsaturated fatty acid isomerase - PubMed. Available at: [Link]

-

Structure and mechanism of the Propionibacterium acnes polyunsaturated fatty acid isomerase | PNAS. Available at: [Link]

-

Enzymatic Synthesis of Extremely Pure Triacylglycerols Enriched in Conjugated Linoleic Acids - PMC. Available at: [Link]

-

Layered Double Hydroxides for the Catalytic Isomerization of Linoleic Acid to Conjugated Linoleic Acids (CLAs) - MDPI. Available at: [Link]

-

Structure and mechanism of the Propionibacterium acnes polyunsaturated fatty acid isomerase | PNAS. Available at: [Link]

-

Linoleic acid isomerase from Propionibacterium acnes: purification, characterization, molecular cloning, and heterologous expression - PubMed. Available at: [Link]

-

Conjugated linoleic acid - Wikipedia. Available at: [Link]

-

Direct Isomerization of Linoleic Acid to Conjugated Linoleic Acids (CLA) using Gold Catalysts - R Discovery. Available at: [Link]

-

Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed. Available at: [Link]

-

Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC. Available at: [Link]

-

Synthesis of (Z,Z)-octadeca-10,12-dienoic acid - Czech Journal of Food Sciences. Available at: [Link]

-

(10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem. Available at: [Link]

-

Conjugated Linoleic Acid: Synthesis, Physiological, and Functional Asp. Available at: [Link]

-

A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate - ResearchGate. Available at: [Link]

-

(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic Acid Methyl Ester as an Anti-inflammatory Compound from Ehretia dicksonii - Taylor & Francis. Available at: [Link]

-

The Enzymatic Synthesis of Fatty Acid Methyl Esters by Carboxyl Group Alkylation - PubMed. Available at: [Link]

-

A Practical Guide to the Isolation, Analysis and Identification of Conjugated Linoleic Acid. Available at: [Link]

-

A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA) - AOCS. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (10E,12Z)-Octadecadienoic acid methyl ester | 21870-97-3 | Benchchem [benchchem.com]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. larodan.com [larodan.com]

- 10. (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. aocs.org [aocs.org]

- 14. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linoleic acid isomerase from Propionibacterium acnes: purification, characterization, molecular cloning, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 共役リノール酸メチルエステル | Sigma-Aldrich [sigmaaldrich.com]

- 17. Linoleic acid, conjugated methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Structure and mechanism of the Propionibacterium acnes polyunsaturated fatty acid isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 10E,12Z-Conjugated Linoleic Acid Methyl Ester: Molecular Specifications and Analytical Protocols

This technical guide provides a comprehensive overview of the core molecular and chemical specifications of 10E,12Z-conjugated linoleic acid (CLA) methyl ester. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this specific CLA isomer for their work. This document delves into its fundamental properties, provides established analytical methodologies for its characterization and quantification, and offers insights into the rationale behind these experimental choices to ensure scientific integrity and reproducible results.

Core Molecular and Chemical Identity

10E,12Z-CLA methyl ester is a specific geometric and positional isomer of conjugated linoleic acid, which is a family of isomers of linoleic acid with conjugated double bonds.[1] The "10E,12Z" designation specifies the location and configuration of these double bonds at the 10th and 12th carbon positions, with a trans (E) configuration at the 10th bond and a cis (Z) configuration at the 12th bond.[2] This precise stereochemistry is critical to its unique biological activities, distinguishing it from other CLA isomers. The esterification of the carboxylic acid group with a methyl group facilitates its analysis by techniques such as gas chromatography.

Table 1: Core Specifications of 10E,12Z-CLA Methyl Ester

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₄O₂ | [2][3][4][5] |

| Molecular Weight | 294.47 g/mol (also reported as 294.5 g/mol ) | [2][3][4][5] |

| CAS Number | 21870-97-3 | [2][3][4][6] |

| IUPAC Name | methyl (10E,12Z)-octadeca-10,12-dienoate | [4] |

| Synonyms | 10E,12Z-CLA Methyl ester, Methyl 10(E),12(Z)-octadecadienoate | [3][6] |

| Appearance | Liquid | [3][7] |

| Purity (Typical) | ≥98% | [3] |

Analytical Methodologies for Characterization and Quantification

The accurate analysis of 10E,12Z-CLA methyl ester is paramount for research and development. Due to the presence of various other fatty acids and CLA isomers in biological and commercial samples, robust analytical techniques are required to ensure specificity and accuracy.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For many analytical techniques, particularly gas chromatography, it is necessary to first convert fatty acids into their corresponding methyl esters. Base-catalyzed transesterification is a widely accepted method that minimizes the risk of isomerization of the conjugated double bonds, which can occur with acid-catalyzed methods.[8]

Protocol for Base-Catalyzed Methylation:

-

Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a glass test tube.

-

Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

-

Incubate the mixture at 50°C for 10 minutes.[8]

-

To stop the reaction, add 0.1 mL of glacial acetic acid.

-

Add 5 mL of water to the tube.

-

Extract the fatty acid methyl esters (FAMEs) by adding 5 mL of hexane and vortexing. Allow the layers to separate and collect the upper hexane layer. Repeat the extraction with another 5 mL of hexane.

-

Combine the hexane extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Redissolve the FAMEs in an appropriate solvent (e.g., hexane) for subsequent analysis.

Diagram: FAME Preparation Workflow

Caption: Workflow for the base-catalyzed preparation of FAMEs.

Chromatographic Separation and Quantification

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) is the most common technique for quantifying the total CLA content and the relative abundance of different isomers.[9] A long capillary column with a polar stationary phase is typically used to achieve separation of the various FAME isomers.[10]

Silver-Ion High-Performance Liquid Chromatography (Ag⁺-HPLC): For the separation of complex mixtures of CLA isomers, Ag⁺-HPLC is a powerful technique. The silver ions interact with the double bonds of the fatty acid methyl esters, allowing for separation based on the number, position, and geometry of the double bonds.[9][11]

Spectroscopic and Spectrometric Identification

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides structural information that can be used to identify and confirm the presence of 10E,12Z-CLA methyl ester.[10][12] The mass spectrum of the methyl ester will show a molecular ion peak at m/z 294.[10] For unambiguous identification of double bond positions, derivatization techniques, such as the formation of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) adducts, can be employed prior to GC-MS analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for the unequivocal structural elucidation of CLA isomers.[11][13] The chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum are characteristic of the cis and trans configurations of the double bonds.[13]

Diagram: Analytical Workflow for 10E,12Z-CLA Methyl Ester

Caption: General analytical workflow for 10E,12Z-CLA methyl ester.

Quality Control and Self-Validating Systems

To ensure the trustworthiness of experimental results, a multi-faceted approach to quality control is essential. This includes the use of certified reference materials (CRMs) of 10E,12Z-CLA methyl ester for instrument calibration and method validation.

For quantitative analysis by GC-MS or LC-MS, the use of a deuterated internal standard, such as 10(E),12(Z)-Conjugated Linoleic Acid-d7 methyl ester, is highly recommended.[14] This internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, allowing for correction of variations in sample preparation and instrument response, thereby providing a more accurate and robust quantification.

Conclusion

The precise identification and quantification of 10E,12Z-CLA methyl ester are critical for advancing research into its biological functions and potential therapeutic applications. A thorough understanding of its core molecular specifications, coupled with the application of appropriate and validated analytical methodologies, forms the foundation for generating high-quality, reproducible data. By employing the protocols and analytical strategies outlined in this guide, researchers can confidently and accurately characterize this important conjugated fatty acid isomer.

References

-

(10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014. PubChem. [Link]

-

10(E),12(Z)-Conjugated Linoleic Acid methyl ester. BioHippo. [Link]

-

Ogawa, J., Kishino, S., Ando, A., Sugimoto, S., & Shimizu, S. (2001). Conjugated Linoleic Acid Accumulation via 10-Hydroxy-12-Octadecaenoic Acid during Microaerobic Transformation of Linoleic Acid by Lactobacillus acidophilus. Applied and Environmental Microbiology, 67(3), 1246–1252. [Link]

-

A practical guide to the analysis of conjugated linoleic acid (CLA). ResearchGate. [Link]

-

Christie, W. W. (2007). A Practical Guide to the Isolation, Analysis and Identification of Conjugated Linoleic Acid. Lipid Technology, 14(1), 12-15. [Link]

-

Conjugated Linoleic Acid (CLA). AOCS. [Link]

-

Lie Ken Jie, M. S. F. (2001). Analysis of conjugated linoleic acid esters by nuclear magnetic resonance spectroscopy. European Journal of Lipid Science and Technology, 103(9), 628-632. [Link]

-

Brown, J. M., Boysen, M. S., Chung, S., Fabiyi, O., Morrison, R. F., & Mandrup, S. (2004). 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species. Journal of Lipid Research, 45(9), 1647–1657. [Link]

-

A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS. [Link]

-

Durgun, Z., & Keskin, H. (2000). Conjugated linoleic acid: Chemical structure, sources and biological properties. Turkish Journal of Veterinary and Animal Sciences, 24(3), 295-301. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (10E,12Z)-Octadecadienoic acid methyl ester | 21870-97-3 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. 21870-97-3|Methyl (10E,12Z)-octadeca-10,12-dienoate|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. Conjugated Linoleic Acid Accumulation via 10-Hydroxy-12-Octadecaenoic Acid during Microaerobic Transformation of Linoleic Acid by Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aocs.org [aocs.org]

- 14. caymanchem.com [caymanchem.com]

UV absorption spectrum of conjugated dienes in CLA methyl esters

An In-Depth Technical Guide to the UV Absorption Spectrum of Conjugated Dienes in CLA Methyl Esters

Introduction: The Spectroscopic Signature of Conjugation

Conjugated Linoleic Acid (CLA) encompasses a group of positional and geometric isomers of linoleic acid, characterized by two conjugated double bonds.[1] This structural feature—alternating single and double bonds—creates a delocalized system of π-electrons, which is the fundamental basis for its distinct interaction with ultraviolet (UV) light. Unlike non-conjugated fatty acids, the conjugated diene system in CLA gives rise to intense electronic transitions at specific wavelengths in the UV spectrum, providing a powerful tool for both qualitative identification and quantitative analysis.

This guide provides a comprehensive overview of the theoretical principles, practical methodologies, and data interpretation related to the UV-spectroscopic analysis of CLA methyl esters. It is designed for researchers and analytical chemists who require a robust and reliable method for characterizing these biologically significant molecules.

Part 1: Theoretical Foundation of UV Absorption in Conjugated Dienes

The absorption of UV radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated dienes like CLA, the most significant transition is the π → π* (pi to pi-star) transition.[2]

The conjugation of double bonds results in the overlap of p-orbitals, creating a new set of delocalized π molecular orbitals with different energy levels. For a simple conjugated diene like 1,3-butadiene, four p-orbitals combine to form four π molecular orbitals: two lower-energy bonding orbitals (π₁ and π₂) and two higher-energy anti-bonding orbitals (π₃* and π₄). The highest occupied molecular orbital (HOMO) is π₂ and the lowest unoccupied molecular orbital (LUMO) is π₃.[2]

The energy gap between the HOMO and LUMO is smaller in a conjugated system compared to an isolated double bond.[3] Consequently, less energy (i.e., light of a longer wavelength) is required to excite an electron from the HOMO to the LUMO. This shift of absorption to a longer wavelength due to conjugation is known as a bathochromic or "red" shift.[2][3] This principle is the reason CLA isomers absorb strongly in the 230-235 nm range, whereas non-conjugated fatty acids do not show significant absorbance in this region.[4]

Caption: π → π* electronic transition in a conjugated diene system.

Part 2: Experimental Protocol for UV Analysis of CLA Methyl Esters

A reliable quantitative analysis hinges on a meticulous and validated experimental protocol. The following sections detail the necessary steps, from sample preparation to spectral acquisition, emphasizing choices that ensure data integrity.

Sample Preparation: Base-Catalyzed Methylation

For accurate analysis, the carboxylic acid moiety of CLA is typically converted to a methyl ester (FAME). This enhances solubility in non-polar solvents suitable for UV spectroscopy and is a standard procedure for fatty acid analysis.

Causality: Base-catalyzed methylation is strongly recommended over acid-catalyzed methods.[4] Acidic conditions can promote isomerization or cyclization of the sensitive conjugated double bond system, leading to inaccurate spectral readings. The use of sodium methoxide at a moderate temperature minimizes these side reactions.[4]

Step-by-Step Protocol:

-

Weighing: Accurately weigh up to 50 mg of the lipid sample into a screw-cap test tube.

-

Dissolution: Dissolve the sample in 1 mL of dry toluene.

-

Methylation: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol. Cap the tube tightly and heat at 50°C for 10 minutes.[4]

-

Neutralization: Cool the tube to room temperature. Add 0.1 mL of glacial acetic acid to neutralize the catalyst.

-

Extraction: Add 5 mL of water and 5 mL of hexane. Vortex thoroughly to mix.

-

Phase Separation: Allow the layers to separate. A brief centrifugation can aid this process.

-

Collection: Using a Pasteur pipette, carefully transfer the upper hexane layer, which contains the CLA methyl esters, to a clean vial.[4]

-

Drying & Storage: Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for dilution and analysis. Store under nitrogen at -20°C if not analyzed immediately.

Solvent Selection and Solution Preparation

The choice of solvent is critical for UV-Vis spectroscopy. The solvent must be transparent in the analytical wavelength region and should not interact with the analyte.

Causality: For nonpolar conjugated hydrocarbons like CLA methyl esters, the effect of solvent polarity on the absorption maximum (λmax) is generally negligible.[2] However, non-polar solvents like hexane, isooctane, or cyclohexane are preferred because they do not engage in hydrogen bonding and thus preserve the fine vibrational structure of the absorption band.[5][6] Hexane is a common and cost-effective choice.

Step-by-Step Protocol:

-

Stock Solution: Evaporate the solvent from the prepared FAME extract under a gentle stream of nitrogen. Re-dissolve the residue in a precise volume of spectroscopic grade hexane to create a concentrated stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with hexane to prepare a working solution. The final concentration should be adjusted so that the absorbance maximum is within the instrument's optimal linear range (typically 0.2 – 0.8 Absorbance Units).

Spectrophotometric Measurement

Trustworthiness: The protocol's validity is ensured by including blank measurements and verifying the instrument's performance.

Step-by-Step Protocol:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

-

Cuvette Selection: Use a matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory as glass and plastic absorb strongly in the UV region of interest.

-

Blanking: Fill both the sample and reference cuvettes with spectroscopic grade hexane. Place them in the spectrophotometer and perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-300 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the CLA methyl ester working solution, and then fill it with the solution.

-

Scan Acquisition: Place the sample cuvette back into the instrument and acquire the absorption spectrum. Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

Caption: High-level workflow for the UV spectroscopic analysis of CLA FAMEs.

Part 3: Data Interpretation and Quantification

Qualitative Analysis: Identifying the Chromophore

The primary qualitative indicator for conjugated dienes is the presence of a strong absorption peak in the 230-235 nm region.[4] The exact λmax can provide clues about the geometry of the isomers.

| CLA Isomer Geometry | Typical λmax (in hexane/isooctane) |

| trans,trans (e.g., t10,t12) | ~231-232 nm |

| cis,trans / trans,cis (e.g., c9,t11) | ~233-234 nm[7] |

| cis,cis | ~235 nm[7] |

Note: These values are typical and can vary slightly based on the specific positional isomers and solvent.

Quantitative Analysis: The Beer-Lambert Law

The Beer-Lambert Law provides the basis for quantification, stating that absorbance is directly proportional to the concentration of the analyte.[8]

A = εbc

Where:

-

A is the absorbance at λmax (dimensionless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant for a given substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (mol L⁻¹).

To calculate the concentration of CLA in a sample, the molar absorptivity of the specific CLA isomer or a standard mixture must be known. The concentration can then be determined by rearranging the formula: c = A / (εb) .

Part 4: Field Insights and Best Practices

-

Interference: Non-conjugated dienes with isolated double bonds absorb at much shorter wavelengths (below 210 nm) and typically do not interfere.[4] However, highly oxidized samples may contain secondary oxidation products that absorb in the same region, necessitating chromatographic separation (e.g., HPLC-UV) for complex matrices.[4][9]

-

Second Derivative Spectroscopy: For samples with low CLA concentrations or a noisy baseline, second-derivative UV spectroscopy can be employed. This mathematical transformation enhances the resolution of overlapping peaks and can increase sensitivity and accuracy by creating distinct minima at characteristic wavelengths (e.g., 234 and 242 nm).[4][9]

-

Purity of Reagents: The use of spectroscopic grade solvents is non-negotiable. Impurities in lower-grade solvents can have significant UV absorbance, leading to high background noise and inaccurate results. Similarly, ensure all glassware is scrupulously clean.

References

- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.

- Unknown. (n.d.). Solvent effects.

-

Czauderna, M., et al. (2011). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Czech J. Anim. Sci., 56(1), 23–29. [Link]

-

AOCS. (2019, July 23). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS Lipid Library. [Link]

-

Li, Y., et al. (2024, June 11). Screening and Identification of High-Yielding Strains of Conjugated Linoleic Acid and Optimization of Conditions for the Conversion of CLA. MDPI. [Link]

-

Christy, A. A., et al. (2018). Effect of UV Irradiation on Conjugated Linoleic Acid (9c 11t and 10t 12c). Journal of Chemical and Pharmaceutical Research, 10(8), 17-24. [Link]

-

Christie, W. W. (2001). A practical guide to the analysis of conjugated linoleic acid (CLA). ResearchGate. [Link]

-

Unknown. (n.d.). Conjugated Dienes and UV Spectroscopy. Scribd. [Link]

-

Reham, F. S., et al. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]

-

Unknown. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra. Organic Chemistry. [Link]

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

-

Reham, F. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]

- Unknown. (n.d.). UV Spectroscopy.

-

LibreTexts. (2019, June 5). 14.15: Conjugated Dienes and Ultraviolet Light. Chemistry LibreTexts. [Link]

-

de Almeida, V. T., et al. (2017). Dietary Conjugated Linoleic Acid Isomers Modify the Fatty Acid Composition of Liver and Adipose Tissues. PMC. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

de Deckere, E. A., et al. (1999). Effects of conjugated linoleic acid (CLA) isomers on lipid levels and peroxisome proliferation in the hamster. British Journal of Nutrition. [Link]

-

Aydin, R. (2005). Conjugated Linoleic Acid: Chemical Structure, Sources and Biological Properties. Turkish Journal of Veterinary and Animal Sciences. [Link]

-

eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aocs.org [aocs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Resolution GC-MS Protocol for the Analysis of (10E,12Z)-Octadecadienoic Acid Methyl Ester

Introduction & Mechanistic Background

Conjugated linoleic acids (CLAs) represent a family of positional and geometric isomers of octadecadienoic acid (C18:2) that feature a conjugated diene system. Among these, the (10E,12Z)-octadecadienoic acid isomer is of critical importance in drug development and lipidomics due to its unique biological activities, including the modulation of lipid metabolism and potential anti-obesogenic effects[1].

Analyzing the methyl ester derivative of this compound—(10E,12Z)-CLA-ME (Molecular Weight: 294.5 g/mol , Formula: C19H34O2)—presents a distinct chromatographic challenge[2]. Standard non-polar or mid-polar gas chromatography (GC) columns fail to resolve the complex mixture of cis/trans and positional isomers found in biological samples. Consequently, highly polar capillary columns coated with cyanopropyl siloxane (e.g., SP-2560 or CP-Sil 88) are strictly required[3]. These stationary phases interact strongly with the polarizable π-electrons of the double bonds, allowing for the baseline separation of closely eluting geometric isomers such as the 9Z,11E and 10E,12Z forms[4].

While Flame Ionization Detection (FID) is standard for routine quantification, coupling these highly polar columns with Mass Spectrometry (GC-MS) provides essential structural confirmation, ensuring that co-eluting matrix interferences are not misidentified as target analytes.

Causality in Methodological Choices

As an application scientist, it is vital to understand why specific parameters are chosen, as deviations can compromise the integrity of the lipid analysis:

-

Base-Catalyzed Transesterification vs. Acid Catalysis: Acid-catalyzed esterification (e.g., using BF3/MeOH or HCl/MeOH) induces allylic rearrangement and isomerization of the conjugated double bonds, artificially altering the native isomer profile. Base-catalyzed methods (e.g., KOH in methanol) are mandatory because they preserve the native geometric configuration of the (10E,12Z) isomer[5].

-

100-Meter Highly Polar Columns: The thermodynamic differences in partitioning between the 10E,12Z and 9Z,11E isomers are minuscule. A 100-meter cyanopropyl column provides the necessary theoretical plates (>300,000) to achieve a resolution (Rs) greater than 1.5[4].

-

Shallow Gradient Oven Programs: Temperature dictates the spatial conformation of the cyanopropyl polymer chains. Studies indicate that column operating temperatures around 170–180 °C optimize dipole-dipole interactions, preventing the co-elution of critical trans-18:1 interferences with CLA isomers[3].

Experimental Workflow

GC-MS workflow for extraction, derivatization, and analysis of CLA methyl esters.

Step-by-Step Protocol

Sample Preparation (Base-Catalyzed Transesterification)

-

Accurately weigh ~20 mg of the extracted lipid sample into a 10 mL glass reaction vial.

-

Add 2.0 mL of hexane containing an internal standard (e.g., Tridecanoic acid methyl ester, C13:0-ME, at 100 µg/mL).

-

Add 0.2 mL of 2M methanolic potassium hydroxide (KOH).

-

Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. Note: Do not apply heat, as elevated temperatures can induce artifactual isomerization.

-

Allow the mixture to stratify for 10 minutes (or centrifuge at 2000 x g for 5 minutes). The upper organic (hexane) layer contains the (10E,12Z)-CLA-ME.

-

Transfer 1.0 mL of the upper hexane layer to a GC autosampler vial equipped with a 250 µL glass insert.

GC-MS Instrument Parameters

The following parameters are optimized for the baseline resolution of CLA isomers.

| Parameter | Setting | Causality / Rationale |

| Column | CP-Sil 88 or SP-2560 (100 m × 0.25 mm × 0.20 µm) | High cyanopropyl content provides the dipole-dipole interactions necessary to resolve geometric isomers[3]. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal linear velocity (~20-25 cm/s) for maximum theoretical plates. |

| Injection | 1 µL, Split ratio 50:1 (250 °C) | Prevents column overloading; CLA isomers exhibit severe peak tailing and loss of resolution if overloaded. |

| Oven Program | 160 °C (hold 5 min) → 2 °C/min to 200 °C (hold 20 min) | A shallow thermal ramp ensures critical separation of the 9Z,11E and 10E,12Z isomers[4]. |

| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization energy for reproducible fragmentation of Fatty Acid Methyl Esters (FAMEs). |

| MS Mode | Scan (m/z 50-400) and SIM (m/z 294, 81, 67) | Scan mode allows for library matching; SIM mode provides high-sensitivity quantification of the molecular ion. |

System Suitability & Self-Validation (SST)

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) must be performed prior to analyzing unknown samples.

-

Procedure: Inject a commercial CLA FAME standard mixture containing the 9Z,11E; 10E,12Z; and 9E,11E isomers[2].

-

Validation Criteria: The chromatographic resolution (

) between the 9Z,11E-CLA-ME and 10E,12Z-CLA-ME peaks must be

Quantitative Data & Isomer Identification

In Electron Impact MS (EI-MS), the mass spectra of CLA positional and geometric isomers are nearly identical, characterized by a weak molecular ion (

| Analyte | Molecular Formula | Molecular Weight | Key Diagnostic Ions (m/z) | Relative Elution Order (CP-Sil 88) |

| (9Z,11E)-CLA-ME | C19H34O2 | 294.5 g/mol | 294 ( | 1 |

| (10E,12Z)-CLA-ME | C19H34O2 | 294.5 g/mol | 294 ( | 2 |

| (9E,11E)-CLA-ME | C19H34O2 | 294.5 g/mol | 294 ( | 3 |

Analytical Note: If exact double-bond localization is required without relying on retention time mapping, the methyl esters must be further converted to 4,4-dimethyloxazoline (DMOX) derivatives or 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) adducts prior to MS analysis[5]. However, for high-throughput screening where the 10E,12Z isomer is the primary target, the FAME protocol outlined above provides the most efficient balance of resolution and quantitative reliability.

References

Sources

- 1. (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

Optimal Column Selection for the Chromatographic Separation of Conjugated Linoleic Acid (CLA) Methyl Ester Isomers

An Application Guide

Introduction

Conjugated linoleic acids (CLAs) represent a class of positional and geometric isomers of linoleic acid, characterized by conjugated double bonds. There is significant research interest in CLA due to the distinct physiological effects of different isomers, such as the 9-cis,11-trans and 10-trans,12-cis forms, which are known to have various therapeutic properties.[1][2][3] Analyzing CLA is therefore critical, and it is imperative to separate and quantify these isomers accurately, avoiding any analytical procedures that might induce further isomerization.[1] The primary analytical challenge lies in the structural similarity of these isomers, making their separation a complex task that demands highly selective chromatographic techniques.[3][4]

This guide provides a detailed technical overview of the optimal column selection and methodologies for the gas chromatographic (GC) separation of CLA isomers, prepared as fatty acid methyl esters (FAMEs). We will explore the foundational principles of sample preparation, delve into the mechanisms of high-polarity and silver-ion columns, and provide validated protocols for researchers in lipid analysis, nutrition science, and drug development.

Part 1: The Foundation - Sample Preparation via Methylation

Before fatty acids can be analyzed by gas chromatography, they must be converted into their corresponding methyl esters (FAMEs).[1][5] This derivatization step is crucial as it increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[5][6] However, the choice of methylation method is paramount when dealing with the thermodynamically unstable conjugated double bonds of CLA.[7]

Causality: Why Base-Catalyzed Methylation is Essential

Acid-catalyzed methylation methods, while effective for many fatty acids, are known to cause geometric isomerization of CLA, leading to an artificial increase in the proportion of trans,trans isomers.[1][7] This can severely compromise the quantitative accuracy of the analysis. Base-catalyzed transesterification, on the other hand, is recognized as the superior method for esterified lipids as it preserves the original isomeric profile.[1]

Protocol 1: Base-Catalyzed Methylation for FAME Synthesis

This protocol is adapted from established methods for preparing FAMEs from lipid samples while minimizing isomerization.[1]

Reagents:

-

Dry Toluene

-

0.5 M Sodium Methoxide in Anhydrous Methanol

-

Glacial Acetic Acid

-

Hexane (containing ~50 ppm BHT as an antioxidant)

-

Anhydrous Sodium Sulfate

-

Water (distilled or deionized)

Procedure:

-

Dissolution: Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.

-

Transesterification: Add 2 mL of 0.5 M sodium methoxide in methanol. Seal the tube and maintain the solution at 50°C for 10 minutes.

-

Neutralization: Cool the tube and add 0.1 mL of glacial acetic acid to neutralize the catalyst.

-

Extraction: Add 5 mL of water, followed by 5 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Phase Separation: Allow the layers to separate. A Pasteur pipette can be used to carefully transfer the upper hexane layer to a clean vial.

-

Re-extraction: Repeat the extraction with another 5 mL of hexane to ensure quantitative recovery. Combine the hexane extracts.

-

Drying: Dry the combined hexane extract over anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: Filter the dried extract. The solvent can be removed under a gentle stream of nitrogen or on a rotary evaporator at reduced pressure. Re-dissolve the FAMEs in a known volume of hexane for GC injection.[1]

Part 2: Primary Separation Technique - High-Polarity GC Columns

The routine and detailed separation of FAME isomers necessitates the use of GC columns with highly polar stationary phases.[8] These columns are capable of differentiating between the subtle structural differences of various positional and geometric CLA isomers.[4][8]

Mechanism of Separation: The Role of Cyanopropyl Phases

Highly polar stationary phases, typically containing a high percentage of cyanopropyl groups, are the industry standard for CLA analysis.[9][10] Columns such as the Agilent CP-Sil 88, HP-88, and Supelco SP-2560 are based on highly substituted cyanopropyl siloxane phases.[8][10][11]

The separation mechanism relies on the strong dipole-dipole interactions between the electron-rich nitrile (CN) groups of the stationary phase and the pi-electrons of the double bonds in the FAME molecules. The geometry of the isomers significantly influences these interactions:

-

Cis Isomers: The "U" shape of cis isomers allows for a more extensive interaction with the stationary phase.

-

Trans Isomers: The more linear structure of trans isomers results in a weaker interaction.

Consequently, on these highly polar columns, trans isomers elute before their corresponding cis counterparts.[5][12] The high cyanopropyl content enhances this selectivity, enabling the resolution of closely related positional and geometric isomers.[9][11] To achieve the necessary separating power, extremely long columns (e.g., 100 meters) are often required.[9][13]

Sources

- 1. aocs.org [aocs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. chem-agilent.com [chem-agilent.com]

- 10. chromtech.com [chromtech.com]

- 11. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]

- 12. interchim.fr [interchim.fr]

- 13. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Transesterification Methods for the Conversion of Conjugated Linoleic Acid to (10E,12Z)-Octadecadienoic Acid Methyl Ester

Introduction & Scope

Conjugated linoleic acid (CLA) encompasses a family of positional and geometric isomers of octadecadienoic acid. Among these, the (10E,12Z)-octadecadienoic acid isomer is of profound pharmaceutical interest due to its potent anti-adipogenic, anti-diabetic, and lipid-modulating properties. Accurate quantification, isolation, and downstream application of this specific isomer require its conversion into a fatty acid methyl ester (FAME) for gas chromatography (GC) or high-performance liquid chromatography (HPLC).

However, the conjugated diene system is highly susceptible to artifactual isomerization during esterification. This application note details meticulously optimized transesterification protocols designed to preserve the delicate stereochemistry of the (10E,12Z) isomer, providing a self-validating framework for drug development professionals and lipid chemists.

Mechanistic Insights: The Pitfalls of Acid Catalysis

The fundamental challenge in methylating (10E,12Z)-CLA lies in the thermodynamic instability of the cis double bond within the conjugated system.

-

The Acid-Catalysis Pitfall: Traditional methylation methods utilizing strong Lewis acids (e.g., Boron trifluoride,

) or strong Brønsted acids (e.g., anhydrous -

The Base-Catalysis Advantage: For CLA esterified in triacylglycerols (TAGs) or phospholipids, base-catalyzed transesterification (using sodium methoxide,

) is the gold standard. Base catalysis proceeds via a nucleophilic acyl substitution mechanism that does not interact with the alkene -

The Free Fatty Acid (FFA) Dilemma: Base catalysis cannot esterify free fatty acids; it merely neutralizes them into unreactive soaps. If the starting material is unesterified (10E,12Z)-CLA, a highly controlled, mild acid-catalyzed esterification (e.g., 1%

in methanol at

Workflow & Decision Tree

The selection of the methylation protocol is strictly dictated by the lipid state of the starting material.

Caption: Workflow for selecting the optimal CLA methylation strategy based on lipid state.

Experimental Protocols

Protocol A: Base-Catalyzed Transesterification (For TAG-bound CLA)

This method is strictly for conjugated linoleic acid bound within a glycerol backbone. It utilizes a2 to prevent the evolution of trans,trans artifacts[2].

-

Lipid Solubilization: Dissolve 10–50 mg of the CLA-containing lipid extract in 2.0 mL of anhydrous hexane in a glass test tube equipped with a Teflon-lined screw cap.

-

Internal Standard Addition: Add 100 µL of methyl heptadecanoate (C17:0, 1 mg/mL in hexane). Causality: Using an 4 creates a self-validating system to quantify extraction efficiency and absolute recovery[4].

-

Catalyst Addition: Add 2.0 mL of 0.5 M Sodium Methoxide (

) in anhydrous methanol. -

Reaction: Vortex vigorously for 30 seconds. Incubate the mixture in a water bath at

for exactly 10 minutes. Causality: Strict adherence to the 10-minute limit ensures complete transesterification while preventing base-catalyzed double-bond migration[2]. -

Quenching: Remove from heat and immediately add 1.0 mL of glacial acetic acid (10% v/v in water) to neutralize the base, halting the reaction.

-

Extraction: Add 3.0 mL of distilled water and 2.0 mL of hexane. Vortex and centrifuge at 2000 x g for 5 minutes.

-

Desiccation: Transfer the upper organic (hexane) layer containing the (10E,12Z)-CLA methyl esters to a GC vial containing anhydrous sodium sulfate (

).

Protocol B: Mild Acid-Catalyzed Methylation (For Free CLA)

This method is required when the starting material is unesterified free fatty acid. It relies on 3 to methylate the acid before isomerization can occur[3].

-

Sample Preparation: Dissolve 10–20 mg of free (10E,12Z)-CLA in 1.0 mL of anhydrous hexane.

-

Reagent Addition: Add 2.0 mL of 1% (v/v) Sulfuric Acid (

) in anhydrous methanol. Causality: -

Controlled Heating: Incubate at

for exactly 10 minutes. Critical Step: Exceeding 10 minutes or -

Quenching & Extraction: Add 2.0 mL of distilled water to halt the esterification. Add 2.0 mL of hexane, vortex for 1 minute, and centrifuge to separate phases. Collect the upper hexane layer.

Quantitative Data Presentation

The table below summarizes the causality between the chosen methylation reagent, reaction conditions, and the resulting stereochemical fidelity of the CLA methyl ester.

| Methylation Method | Catalyst Type | Conditions | Target Isomer Recovery (%) | trans,trans Artifact Formation (%) | Suitability |

| BF₃ / Methanol (14%) | Strong Lewis Acid | 60°C, 30 min | < 50% | > 40% | Not Recommended (Severe Isomerization) |

| HCl / Methanol (5%) | Strong Brønsted Acid | 80°C, 10 min | ~ 75% | ~ 20% | Not Recommended (Moderate Isomerization) |

| H₂SO₄ / Methanol (1%) | Mild Brønsted Acid | 40°C, 10 min | > 95% | < 2% | Optimal for Free Fatty Acids |

| NaOMe / Methanol (0.5M) | Base (Nucleophile) | 50°C, 10 min | > 98% | < 1% | Optimal for TAGs/Phospholipids |

Data synthesized from comparative methylation studies on conjugated dienes.

References

-

Chen, J., Cao, Y., Gao, H., Yang, L., & Chen, Z. Y. (2007). Isomerization of conjugated linolenic acids during methylation. Chemistry and Physics of Lipids. 3

-

F.A., et al. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures. PMC. 4

-

Kim, S. J., et al. (2003). Preparation of a t,t conjugated linoleic acid methylester (CLA-Me) isomers mixture from synthetic CLA by methylation with BF3/methanol. Journal of Agricultural and Food Chemistry. 1

-

Lee, M. R. F., & Tweed, J. K. S. (2008). Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat. Animal Science Programme, Institute of Grassland and Environmental Research. 2

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pure.aber.ac.uk [pure.aber.ac.uk]

- 3. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Storage, Handling, and Reconstitution Protocols for (10E,12Z)-Octadecadienoic Acid Methyl Ester Standards

Introduction & Mechanistic Vulnerabilities

(10E,12Z)-Octadecadienoic acid methyl ester—commonly referred to as 10E,12Z-CLA methyl ester—is a highly purified lipid standard critical for lipidomics, nutritional assays, and drug development. Supplied typically as a liquid with a purity of ≥98%, this standard requires rigorous environmental controls to maintain its isomeric fidelity and chemical integrity over its shelf life[1].

As a Senior Application Scientist, it is vital to understand why this molecule is so fragile. The structural hallmark of this compound is its conjugated diene system (double bonds at C10 and C12 separated by a single carbon-carbon bond). This conjugation lowers the activation energy required for allylic hydrogen abstraction at the C9 and C14 positions. When exposed to trace amounts of oxygen, thermal energy, or UV light, the molecule rapidly forms a delocalized pentadienyl radical. This initiates an aggressive autoxidation cascade, reacting with triplet oxygen to form peroxyl radicals and, ultimately, conjugated diene hydroperoxides[2].

To prevent this degradation, all handling protocols must be designed to actively neutralize these three thermodynamic triggers: oxygen, heat, and light.

Figure 1: Auto-oxidation cascade of (10E,12Z)-CLA methyl ester via radical propagation.

Quantitative Specifications & Material Compatibility

To ensure long-term stability (≥2 years), the standard must be stored at -20°C or lower[1]. Furthermore, the choice of laboratory consumables is just as critical as temperature control. Organic solvents routinely used to dissolve lipid standards (e.g., chloroform, methanol, hexane) act as powerful extraction agents. If plastic pipette tips or microcentrifuge tubes are used, these solvents will rapidly leach slip agents (like oleamide) and plasticizers (like phthalates) from the polymer matrix. These contaminants will dominate downstream mass spectrometry (MS) spectra and ruin quantitative accuracy.

Therefore, strict adherence to glass and polytetrafluoroethylene (PTFE) materials is mandatory, as outlined by [3] and [4].

Table 1: Physicochemical & Stability Profile

| Parameter | Specification / Recommendation | Mechanistic Rationale |

| Molecular Formula | C₁₉H₃₄O₂ (MW: 294.5 g/mol ) | Methyl esterified form of the 18-carbon conjugated diene. |

| Storage Temperature | -20°C (Routine) / -80°C (Long-term) | Sub-zero temperatures exponentially decelerate radical initiation kinetics[1]. |

| Light Sensitivity | High (Requires Amber Glass) | UV photons provide the activation energy required for cis/trans isomerization. |

| Atmospheric Control | Argon (Preferred) or Nitrogen | Displaces triplet oxygen (O₂) to prevent the formation of peroxyl radicals[5]. |

Table 2: Solvent Compatibility & Material Handling

| Solvent / Material | Suitability | Causality & Analytical Impact |

| Ethanol / Methanol | Excellent (>100 mg/mL) | Polar protic solvents; ideal for biological assay integration and LC-MS[1]. |

| Hexane / Chloroform | Excellent | Non-polar/halogenated solvents; ideal for GC-FID and lipid extractions. |

| Glass (Borosilicate) | Mandatory | Inert surface; prevents chemical leaching and standard adsorption[3]. |

| PTFE (Teflon) Caps | Mandatory | Provides an airtight, chemically inert seal against organic solvent vapors[3]. |

| Plastics (Polypropylene) | STRICTLY PROHIBITED | Solvents leach phthalates and slip agents, causing massive MS interference[4]. |

Experimental Workflows: Handling & Reconstitution

The following protocol is designed to mitigate moisture introduction and oxidative stress during the primary reconstitution of the standard.

Figure 2: Step-by-step handling and aliquoting workflow for lipid standard preservation.

Protocol A: Primary Reconstitution and Aliquoting

-

Thermal Equilibration: Remove the sealed ampoule from -20°C storage. Place it in a desiccator at room temperature for 30 minutes.

-

Causality: Opening a cold ampoule causes ambient atmospheric moisture to condense on the inner glass. This introduces water into the anhydrous organic solvent, promoting micro-hydrolysis over long-term storage.

-

-

Atmospheric Control: Inside a fume hood, establish a gentle stream of high-purity Argon (99.999%).

-

Causality: Argon is denser than nitrogen and air. It sinks into the vial, creating a highly effective inert blanket that physically displaces oxygen[5].

-

-

Ampoule Opening: Score the ampoule neck and snap it open while holding the opening directly under the Argon stream.

-

Solvent Addition: Using a glass syringe or glass Pasteur pipette, add the desired volume of anhydrous, HPLC-grade solvent (e.g., ethanol or hexane). Do not use plastic pipette tips [4].

-

Aliquoting: Transfer the reconstituted solution into pre-labeled 2 mL amber glass vials equipped with PTFE-lined screw caps.

-

Causality: Amber glass blocks UV-induced cis/trans isomerization. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

-

-

Headspace Purging: Gently blow Argon into the headspace of each vial for 5–10 seconds, immediately sealing the cap tightly.

-

Storage: Transfer all aliquots immediately to a -80°C freezer for long-term preservation.

Quality Control: The Self-Validating System

A robust protocol must be self-validating; it must contain internal checks that confirm the standard has not degraded prior to its use in a critical assay. Because conjugated dienes are highly susceptible to oxidation[2], relying on the manufacturer's initial Certificate of Analysis (CoA) after the ampoule has been opened is scientifically unsound.

Protocol B: Pre-Use Verification Workflow

-

Baseline Establishment (Day 0): Immediately after primary reconstitution (Protocol A), take a 10 µL micro-aliquot and dilute it in hexane.

-

Spectrophotometric Fingerprinting: Measure the UV absorbance from 200–300 nm. The intact 10E,12Z conjugated diene system exhibits a strong, characteristic absorption maximum (

) at ~233 nm . Record this baseline molar absorptivity. -

Chromatographic Baseline: Run the sample via GC-FID according to[6] or Silver-ion HPLC (Ag+-HPLC). Ensure a single sharp peak representing ≥98% isomeric purity.

-

Pre-Use Self-Validation: Months later, before using a stored aliquot in a critical downstream drug-development assay, repeat the rapid UV absorbance scan.

-

Causality: A significant decrease in the 233 nm peak, or the appearance of a secondary peak at ~270 nm (indicating the formation of conjugated trienes or secondary oxidation ketones), self-validates that the aliquot has suffered oxidative degradation and must be discarded. This guarantees that degraded standards never compromise your experimental data.

-

References

-

Pajunen, T. I., et al. "Hydroperoxide formation during autoxidation of conjugated linoleic acid methyl ester." European Journal of Lipid Science and Technology. URL:[Link]

-

American Oil Chemists' Society (AOCS). "Preparation of Lipid Extracts Tissues." AOCS Lipid Library. URL:[Link]

-

Stratech Scientific. "Storage & Handling of Lipids." Stratech. URL: [Link]

-

Association of American Feed Control Officials (AAFCO) / AOCS. "AOCS Ce 1k-09 Direct Methylation of Lipids for the Determination of Total Fat, Saturated, cis-monounsaturated, cis-polyunsaturated, and trans fatty acids." URL:[Link]

Sources

Application Note: Optimized Solvent Extraction and Derivatization of Conjugated Linoleic Acid (CLA) Methyl Esters from Human Plasma

Introduction & Analytical Challenges

Conjugated linoleic acids (CLAs) are a family of positional and geometric isomers of linoleic acid, with the cis-9, trans-11 and trans-10, cis-12 configurations being the most biologically significant. Accurate quantification of these isomers in human plasma is critical for lipidomic profiling, nutritional studies, and pharmacokinetic drug development.